2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide
Description
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(tert-butyl)thiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety linked to a thiazole ring via an acetamide bridge.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-16(2,3)13-8-22-15(17-13)18-14(19)7-10-4-5-11-12(6-10)21-9-20-11/h4-6,8H,7,9H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDMTLCJJSHIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents on the thiazole or benzodioxole rings. Key analogs include:
Key Structural Insights :
- Benzodioxole Role : This moiety is conserved in analogs like D14–D20 (), where it contributes to π-π stacking interactions in enzyme binding .
Pharmacological Profiles
2.2.1. Antimicrobial and Antifungal Activity
- Piperazine-sulfonyl acetamides (47, 48) : Exhibit MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans .
- Thiazole-triazole hybrids (9a–e) : Moderate to strong α-glucosidase inhibition (IC₅₀ ~15–35 µM), with 9c showing optimal docking scores .
- Benzothiazole derivatives (5d, 5e) : Demonstrated anti-inflammatory (ED₅₀ = 12.8 mg/kg) and analgesic (ED₅₀ = 14.2 mg/kg) activities in rodent models .
Comparison : The target compound’s tert-butyl group may reduce solubility compared to polar substituents (e.g., 4-methoxy in 4p, ) but could enhance target residence time in hydrophobic binding pockets .
2.2.2. Enzyme Inhibition
Physicochemical Properties
Notes: The tert-butyl group increases LogP by ~0.7 compared to methyl or methoxy substituents, suggesting improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
